N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide: is a synthetic organic compound that features a unique structure combining a thiophene ring, a furan ring, and an oxolane ring
Mechanism of Action
Target of Action
Thiophene and furan derivatives are known to exhibit a variety of biological activities. They have been used as the core structure in many biologically active compounds . .
Mode of Action
The mode of action of thiophene and furan derivatives can vary greatly depending on their specific structures and functional groups. They may interact with their targets through various mechanisms, such as inhibition, activation, or modulation
Biochemical Pathways
Thiophene and furan derivatives can affect a variety of biochemical pathways due to their diverse biological activities. They may influence pathways related to inflammation, cancer, microbial infections, and more
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiophene and furan derivatives can vary greatly depending on their specific structures and functional groups. These properties can significantly impact the bioavailability of these compounds
Result of Action
The molecular and cellular effects of thiophene and furan derivatives can be diverse, reflecting their wide range of biological activities. They may induce cell death, inhibit cell proliferation, modulate immune responses, and more
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiophene and furan derivatives. These factors can include pH, temperature, presence of other molecules, and more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan precursors, which are then subjected to a series of reactions including hydroxylation, alkylation, and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.
Reduction: Reduction reactions can target the carbonyl group in the oxolane ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the thiophene and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between different biomolecules, given its unique structural features.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new polymers or as an additive to enhance the properties of existing materials.
Comparison with Similar Compounds
- N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-2-carboxamide
- N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide
Uniqueness: The uniqueness of N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions or specific electronic characteristics.
Biological Activity
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}oxolane-3-carboxamide, a compound with a complex structure featuring thiophene and furan rings, has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13NO4S, with a molecular weight of 303.3 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C15H13NO4S |
Molecular Weight | 303.3 g/mol |
CAS Number | 2034343-86-5 |
Structural Features | Thiophene, Furan rings |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown promise in targeting specific cancer types, including breast and lung cancers.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in cellular signaling pathways. This binding modulates various biological processes, leading to the observed antimicrobial and anticancer effects.
- Receptor Interaction : The compound interacts with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, disrupting cellular function in pathogens and cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as a therapeutic agent against resistant infections .
Study 2: Anticancer Mechanisms
In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. It was found to significantly reduce cell viability in MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM respectively. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to controls .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(20-14)11-4-6-21-9-11/h1-2,4,6,9-10,12,17H,3,5,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENDKHFFQQDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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